Cas no 4074-63-9 (1-4-(tert-butoxy)phenylethan-1-one)
1-4-(tert-butoxy)phenylethan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 1-[4-[(2-methylpropan-2-yl)oxy]phenyl]ethanone
- CTK8I6282
- 4-tert-butoxy-acetophenone
- 4-tert-butoxyacetophenone
- Ethanone, 1-[4-(1,1-dimethylethoxy)phenyl]-
- 4-t-butoxyacetophenone
- p-tert.-Butyloxy-acetophenon
- SureCN2031463
- 1-[4-(1,1-DIMETHYLETHOXY)PHENYL]-ETHANONE
- Z362803202
- MFCD09754934
- AKOS000296235
- 4074-63-9
- 1-[4-(tert-butoxy)phenyl]ethan-1-one
- 1-(4-tert-Butoxyphenyl)ethanone
- CS-0233974
- 1-[4-(TERT-BUTOXY)PHENYL]ETHANONE
- 1-(4-(tert-Butoxy)phenyl)ethan-1-one
- EN300-137528
- DTXSID10454636
- G64865
- 1-(4-t-Butoxyphenyl)ethanone
- SCHEMBL2031463
- 1-4-(tert-butoxy)phenylethan-1-one
-
- Inchi: 1S/C12H16O2/c1-9(13)10-5-7-11(8-6-10)14-12(2,3)4/h5-8H,1-4H3
- InChI Key: GOYJWIRYQHFXDZ-UHFFFAOYSA-N
- SMILES: O(C1C=CC(C(C)=O)=CC=1)C(C)(C)C
Computed Properties
- Exact Mass: 192.11508
- Monoisotopic Mass: 192.115029749g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 195
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- PSA: 26.3
1-4-(tert-butoxy)phenylethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B428675-25mg |
1-[4-(tert-butoxy)phenyl]ethan-1-one |
4074-63-9 | 25mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B428675-50mg |
1-[4-(tert-butoxy)phenyl]ethan-1-one |
4074-63-9 | 50mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B428675-250mg |
1-[4-(tert-butoxy)phenyl]ethan-1-one |
4074-63-9 | 250mg |
$ 365.00 | 2022-06-07 | ||
| Enamine | EN300-137528-0.05g |
1-[4-(tert-butoxy)phenyl]ethan-1-one |
4074-63-9 | 95% | 0.05g |
$177.0 | 2023-04-20 | |
| Enamine | EN300-137528-0.1g |
1-[4-(tert-butoxy)phenyl]ethan-1-one |
4074-63-9 | 95% | 0.1g |
$264.0 | 2023-04-20 | |
| Enamine | EN300-137528-0.25g |
1-[4-(tert-butoxy)phenyl]ethan-1-one |
4074-63-9 | 95% | 0.25g |
$376.0 | 2023-04-20 | |
| Enamine | EN300-137528-0.5g |
1-[4-(tert-butoxy)phenyl]ethan-1-one |
4074-63-9 | 95% | 0.5g |
$593.0 | 2023-04-20 | |
| Enamine | EN300-137528-1.0g |
1-[4-(tert-butoxy)phenyl]ethan-1-one |
4074-63-9 | 95% | 1g |
$760.0 | 2023-04-20 | |
| Enamine | EN300-137528-2.5g |
1-[4-(tert-butoxy)phenyl]ethan-1-one |
4074-63-9 | 95% | 2.5g |
$1220.0 | 2023-04-20 | |
| Enamine | EN300-137528-5.0g |
1-[4-(tert-butoxy)phenyl]ethan-1-one |
4074-63-9 | 95% | 5g |
$1987.0 | 2023-04-20 |
1-4-(tert-butoxy)phenylethan-1-one Related Literature
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
Additional information on 1-4-(tert-butoxy)phenylethan-1-one
Comprehensive Analysis of 1-4-(tert-butoxy)phenylethan-1-one (CAS No. 4074-63-9): Properties, Applications, and Industry Trends
1-4-(tert-butoxy)phenylethan-1-one (CAS No. 4074-63-9) is a specialized organic compound widely recognized for its unique chemical structure and versatile applications in pharmaceuticals, agrochemicals, and material science. This tert-butoxy-substituted acetophenone derivative has garnered significant attention due to its role as a key intermediate in synthesizing high-value compounds. With the growing demand for fine chemicals and custom synthesis, this compound aligns with industry trends favoring sustainable and efficient synthetic routes.
The molecular structure of 1-4-(tert-butoxy)phenylethan-1-one features a phenylethanone core modified by a tert-butoxy group at the para position, enhancing its steric and electronic properties. Researchers frequently explore its reactivity in Friedel-Crafts acylation and photochemical reactions, making it a subject of interest in green chemistry initiatives. Recent studies highlight its potential in UV stabilizers and polymer additives, addressing the rising demand for light-resistant materials in packaging and coatings.
In the pharmaceutical sector, CAS 4074-63-9 serves as a precursor for bioactive molecules, particularly those targeting central nervous system (CNS) disorders. Its lipophilic tert-butoxy moiety improves blood-brain barrier penetration, a hot topic in drug design optimization. Searches for "tert-butoxy phenylethanone synthesis" and "CAS 4074-63-9 suppliers" have surged, reflecting its commercial relevance. Regulatory-compliant GMP-grade production of this compound is now a priority for manufacturers catering to clinical trial materials.
From an industrial perspective, 1-4-(tert-butoxy)phenylethan-1-one is pivotal in developing flavor and fragrance ingredients. Its aromatic ketone backbone contributes to musk-like olfactory profiles, aligning with the clean-label fragrance movement. Environmental concerns have also driven innovations in catalytic synthesis methods for this compound, reducing reliance on heavy metal catalysts—a frequent query in eco-friendly chemical synthesis forums.
Analytical characterization of 4074-63-9 typically involves HPLC purity testing and GC-MS quantification, with researchers emphasizing isomeric purity due to its impact on downstream reactions. The compound’s thermal stability (up to 200°C) makes it suitable for high-temperature processes, a feature highlighted in patent literature for advanced material fabrication.
Market intelligence indicates growing procurement of CAS 4074-63-9 by contract research organizations (CROs) and specialty chemical distributors. FAQs like "safety data sheet for 1-4-(tert-butoxy)phenylethan-1-one" and "scalable synthesis protocols" dominate technical discussions. As industries prioritize structure-activity relationship (SAR) studies, this compound’s role in molecular scaffolding continues to expand, particularly in crop protection agent development.
Future prospects for 1-4-(tert-butoxy)phenylethan-1-one include applications in organic electronics, where its electron-withdrawing characteristics may enhance charge transport materials. With AI-assisted retrosynthesis tools gaining traction, computational studies on this compound’s reaction pathways are expected to accelerate innovation. The intersection of computational chemistry and high-throughput experimentation positions CAS 4074-63-9 as a benchmark in rational molecular design.
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